2-Methoxy-4-(thiophen-2-yl)aniline

Description

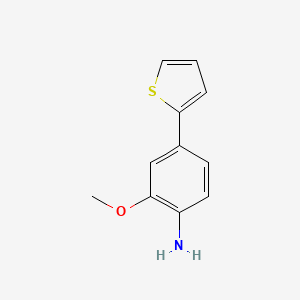

2-Methoxy-4-(thiophen-2-yl)aniline is an aromatic amine derivative featuring a methoxy group (-OCH₃) at the 2-position and a thiophen-2-yl group (a sulfur-containing heterocycle) at the 4-position of the aniline ring.

Properties

IUPAC Name |

2-methoxy-4-thiophen-2-ylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NOS/c1-13-10-7-8(4-5-9(10)12)11-3-2-6-14-11/h2-7H,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YECNFSVOWSMFGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=CC=CS2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-(thiophen-2-yl)aniline can be achieved through several methods. One common approach involves the reaction of 2-methoxyaniline with thiophene-2-carbaldehyde under acidic conditions to form an imine intermediate, which is then reduced to yield the desired product. Another method involves the Suzuki-Miyaura cross-coupling reaction between 2-methoxy-4-bromoaniline and thiophene-2-boronic acid in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to achieving efficient production. Common industrial methods may include continuous flow synthesis and the use of automated reactors to enhance scalability and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-(thiophen-2-yl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can convert the nitro group (if present) to an amine.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a palladium catalyst are frequently used.

Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are used for halogenation and sulfonation reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce halogenated or sulfonated derivatives.

Scientific Research Applications

2-Methoxy-4-(thiophen-2-yl)aniline has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

Mechanism of Action

The mechanism of action of 2-Methoxy-4-(thiophen-2-yl)aniline involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, leading to various physiological effects. For example, its antimicrobial activity could be due to the inhibition of bacterial enzymes, while its anticancer properties might involve the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Electronic Effects

The compound’s properties are strongly influenced by its substituents. Key comparisons include:

4-(Thiophen-2-yl)aniline (CAS 70010-48-9)

- Structure : Lacks the methoxy group at position 2.

- Molecular Formula : C₁₀H₉NS | MW : 175.25 g/mol .

- Properties : Reduced electron-donating capacity compared to the methoxy-containing analog. Likely exhibits lower solubility in polar solvents due to the absence of the methoxy group.

2-Methoxy-4-(methylsulfonyl)aniline (CAS 41608-73-5)

- Structure : Replaces thiophene with a methylsulfonyl (-SO₂CH₃) group.

- Molecular Formula: C₈H₁₁NO₃S | MW: 201.24 g/mol .

- This contrasts with the electron-rich thiophene in the target compound.

2-Methoxy-4-(4-methylpiperazin-1-yl)aniline (CAS 122833-04-9)

- Structure : Substitutes thiophene with a 4-methylpiperazine group.

- Molecular Formula : C₁₂H₁₉N₃O | MW : 221.30 g/mol .

- Properties : The piperazine group introduces basicity and hydrogen-bonding capacity, enhancing solubility in acidic media. Likely used in medicinal chemistry for pharmacokinetic optimization.

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.